Cas no 2137029-16-2 ((1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid)

(1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a 2-chlorophenyl substituent and a carboxylic acid functional group. Its stereospecific (1R,2S) configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The cyclopropane ring imparts structural rigidity, while the chlorophenyl group enhances electronic and steric properties, facilitating selective reactivity. The carboxylic acid moiety allows for further derivatization, enabling its use in the preparation of bioactive compounds, ligands, or catalysts. This compound is particularly useful in medicinal chemistry for the development of enantiomerically pure drugs due to its well-defined stereochemistry and synthetic versatility. High purity and precise stereocontrol are key advantages for research and industrial applications.
(1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid structure
2137029-16-2 structure
Product name:(1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
CAS No:2137029-16-2
MF:C10H9ClO2
MW:196.630262136459
CID:5779568
PubChem ID:39057951

(1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
    • EN300-705390
    • 2137029-16-2
    • Inchi: 1S/C10H9ClO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8-/m1/s1
    • InChI Key: FXRZNBPQNVOJTP-HTQZYQBOSA-N
    • SMILES: ClC1C=CC=CC=1[C@H]1C[C@H]1C(=O)O

Computed Properties

  • Exact Mass: 196.0291072g/mol
  • Monoisotopic Mass: 196.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 2.3

(1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-705390-1.0g
(1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid
2137029-16-2
1g
$0.0 2023-06-06

Additional information on (1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid

Introduction to (1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic Acid (CAS No. 2137029-16-2)

(1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid, with the CAS number 2137029-16-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of cyclopropanecarboxylic acids, which are known for their unique structural properties and potential biological activities. The presence of a chlorophenyl group and a cyclopropane ring in its molecular structure imparts distinct characteristics that make it a valuable scaffold for further chemical modifications and biological studies.

The< strong>cyclopropane ring is a key feature of this compound, contributing to its rigid three-membered carbon framework. This structural motif is often exploited in medicinal chemistry due to its ability to influence the conformation and reactivity of attached functional groups. The< strong>2-chlorophenyl substituent further enhances the compound's complexity, introducing a region of electron-withdrawing character and potential for diverse interactions with biological targets.

In recent years, there has been growing interest in the development of novel compounds with cyclopropane moieties for their potential applications in drug discovery. The< strong>1R,2S configuration of this compound suggests a specific stereochemical arrangement that may play a crucial role in its biological activity. Stereoisomers, such as this one, can exhibit markedly different pharmacological profiles, making their study essential for understanding structure-activity relationships.

One of the most compelling aspects of (1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid is its potential as a building block for more complex molecules. Researchers have been exploring its utility in synthesizing derivatives that could target various therapeutic areas. For instance, modifications to the< strong>chlorophenyl group or the carboxylic acid moiety could lead to compounds with enhanced binding affinity or selectivity for specific biological receptors.

The< strong>cyclopropane carboxylic acid core has been investigated for its ability to interact with enzymes and receptors in unique ways due to the strained geometry of the three-membered ring. This strain can be harnessed to induce conformational changes in binding partners, potentially leading to the discovery of drugs with novel mechanisms of action. The< strong>1R,2S-configured derivative is particularly interesting because it represents a specific stereochemical setting that may optimize these interactions.

Recent studies have begun to explore the pharmacological potential of this compound and its derivatives. In particular, researchers have been interested in its possible applications as an intermediate in the synthesis of kinase inhibitors or other small-molecule drugs targeting cancer-related pathways. The< strong>chlorophenyl group, known for its ability to engage in hydrophobic interactions and π-stacking phenomena, could be particularly useful in designing molecules that interact with protein targets.

The< strong>cyclopropane ring's rigidity can also be leveraged to create molecules with specific spatial orientations relative to biological targets. This can be crucial for achieving high affinity and selectivity, which are key factors in drug design. The< strong>1R,2S-configuration may provide an optimal balance between steric hindrance and accessibility to binding sites on biological targets.

In addition to its potential as an intermediate in drug synthesis, (1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid has also been studied for its chemical reactivity. The carboxylic acid group can participate in various transformations, such as esterification or amidation, allowing for the creation of a wide range of derivatives. These derivatives could then be screened for biological activity across different therapeutic areas.

The< strong>chlorophenyl substituent adds another layer of reactivity, enabling electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. These transformations can be used to introduce additional functional groups or alter the electronic properties of the molecule, further tuning its biological profile.

The synthesis of (1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid presents some challenges due to the need for precise stereocontrol during its preparation. However, advances in asymmetric synthesis techniques have made it increasingly feasible to produce enantiomerically pure samples of this compound. Such purity is essential for evaluating its true biological potential without interference from stereoisomers.

In conclusion, (1R,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid (CAS No. 2137029-16-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the< strong>cyclopropane ring,< strong>chlorophenyl substituent, and< strong>carboxylic acid moiety, make it a valuable scaffold for further chemical modifications and biological studies. The growing body of research on this compound suggests that it could play an important role in the development of new drugs targeting various diseases.

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